

# An In-depth Technical Guide to the Chemical Structure and Properties of Trimetrexate

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## Compound of Interest

Compound Name: Trimetrexate

Cat. No.: B15606208

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Trimetrexate**. It is intended for researchers, scientists, and drug development professionals, offering detailed information and experimental protocols relevant to the study of this dihydrofolate reductase inhibitor.

## Chemical Structure and Identification

**Trimetrexate** is a quinazoline derivative and a non-classical folate antagonist.<sup>[1]</sup> Its chemical structure is characterized by a 2,4-diaminoquinazoline core linked to a 3,4,5-trimethoxyphenyl group via a methylamino bridge.

Table 1: Chemical Identifiers for **Trimetrexate**

Identifier	Value
IUPAC Name	5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine[1]
CAS Number	52128-35-5[1]
Molecular Formula	C <sub>19</sub> H <sub>23</sub> N <sub>5</sub> O <sub>3</sub> [2]
SMILES	<chem>CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC</chem> [1]
InChIKey	NOYPYLRCIDNJJU-UHFFFAOYSA-N[1]

## Physicochemical Properties

The physicochemical properties of **Trimetrexate** influence its absorption, distribution, metabolism, and excretion (ADME) profile. As a lipophilic molecule, it can passively diffuse across cell membranes.[3]

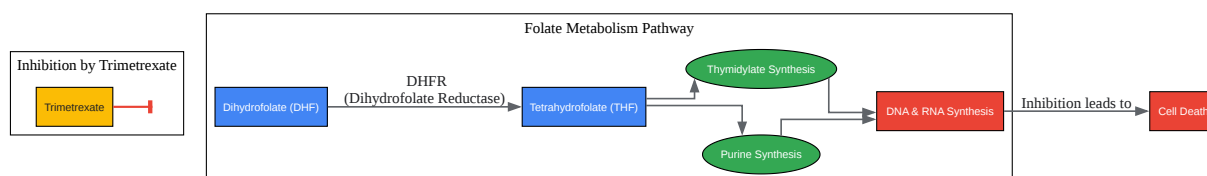
Table 2: Physicochemical Properties of **Trimetrexate**

Property	Value	Reference
Molecular Weight	369.42 g/mol	[2]
Melting Point	215-217 °C	[4]
pKa	8.0	[4]
LogP	2.55	[4]
Water Solubility	31.4 mg/L	[4]
Solubility in DMSO	Approximately 100 mg/mL	[1]
Solubility in Dimethylacetamide	10 - 15 mg/mL	[1]

# Mechanism of Action: Inhibition of Dihydrofolate Reductase

**Trimetrexate** functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.

By binding to the active site of DHFR, **Trimetrexate** blocks the production of THF. This leads to a depletion of the intracellular THF pool, which in turn inhibits the synthesis of nucleic acids and certain amino acids, ultimately resulting in cell death.[5] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and certain pathogens, which have a high demand for DNA replication.



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Mechanism of action of **Trimetrexate** via DHFR inhibition.

## Experimental Protocols

### Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures the inhibitory activity of **Trimetrexate** on DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP<sup>+</sup>.

NADP<sup>+</sup> during the reduction of DHF to THF.

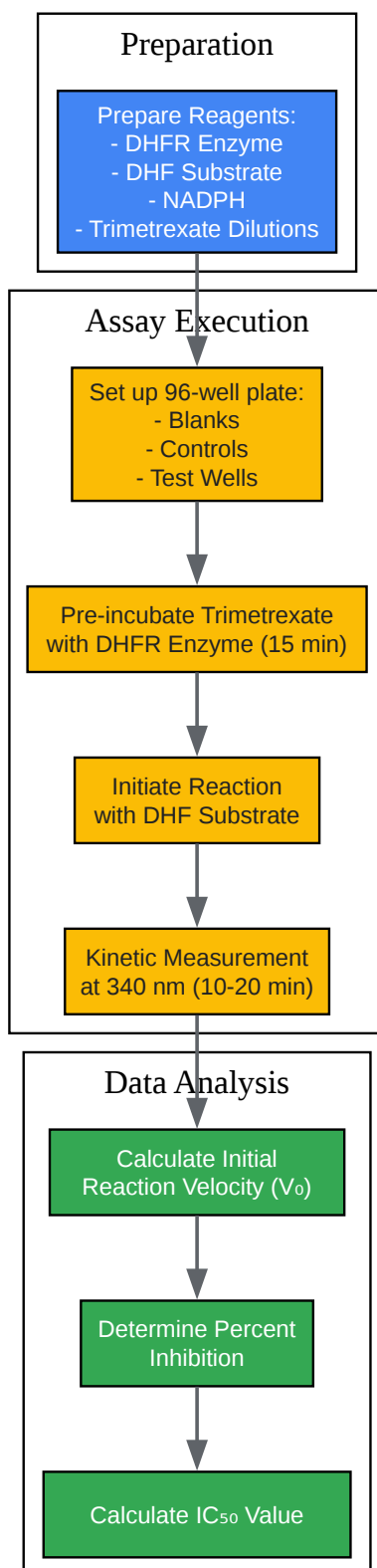
#### Materials and Reagents:

- DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)
- Purified DHFR enzyme
- Dihydrofolate (DHF) solution
- NADPH solution
- **Trimetrexate** stock solution (in DMSO)
- 96-well microplate
- Microplate reader capable of kinetic measurements at 340 nm

#### Procedure:

- Reagent Preparation:
  - Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR assay buffer. Keep solutions on ice and protected from light.
  - Perform serial dilutions of the **Trimetrexate** stock solution to create a range of concentrations for IC<sub>50</sub> determination.
- Assay Setup (in a 96-well plate):
  - Blank: Assay buffer, DHF, and NADPH (no enzyme).
  - Negative Control: Assay buffer, DMSO (vehicle), DHFR enzyme, DHF, and NADPH.
  - Test Wells: Assay buffer, **Trimetrexate** dilutions, and DHFR enzyme.
- Pre-incubation: Add the assay buffer, **Trimetrexate** (or DMSO), and DHFR enzyme to the respective wells. Mix and incubate at room temperature for 15 minutes to allow for inhibitor binding.

- Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.
- Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode every 15-30 seconds for 10-20 minutes.
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_0$ ) for each well from the linear portion of the absorbance vs. time plot.
  - Determine the percent inhibition for each **Trimetrexate** concentration relative to the negative control.
  - Plot the percent inhibition against the logarithm of the **Trimetrexate** concentration and fit the data to a suitable model to determine the  $IC_{50}$  value.



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Experimental workflow for the DHFR inhibition assay.

## Quantification of Trimetrexate in Human Plasma by LC-MS/MS

This method provides a sensitive and specific approach for the quantification of **Trimetrexate** in a biological matrix, suitable for pharmacokinetic studies.

### Materials and Reagents:

- Human plasma
- **Trimetrexate** standard
- Stable isotope-labeled internal standard (e.g., **Trimetrexate**- $^{13}\text{C}_2,^{15}\text{N}$ )
- Acetonitrile (protein precipitation agent)
- Methanol and water (for mobile phase)
- Formic acid (mobile phase modifier)
- LC-MS/MS system

### Procedure:

- Sample Preparation (Protein Precipitation):
  - To a 50  $\mu\text{L}$  aliquot of human plasma, add 150  $\mu\text{L}$  of acetonitrile containing the internal standard.
  - Vortex to mix and precipitate proteins.
  - Centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean vial or 96-well plate for analysis.
- LC-MS/MS Analysis:

- Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for **Trimetrexate** and its internal standard.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of **Trimetrexate** to the internal standard against the known concentrations of the calibration standards.
  - Use a weighted linear regression to fit the calibration curve.
  - Determine the concentration of **Trimetrexate** in the plasma samples from the calibration curve.

## Chemical Synthesis Overview

The synthesis of **Trimetrexate** and its analogs generally involves the reductive coupling of an appropriately substituted aniline with a 6-cyano-2,4-quinazolinediamine derivative. The synthesis of the quinazolinediamine core can be achieved through various routes, often starting from substituted o-aminobenzonitriles which are then reacted with reagents like dicyandiamide or cyanamide to form the diaminoquinazoline ring system.

## Conclusion

**Trimetrexate** is a well-characterized dihydrofolate reductase inhibitor with a defined chemical structure and a range of physicochemical properties that facilitate its biological activity. Its mechanism of action through the disruption of folate metabolism provides a clear rationale for its use as an antiproliferative agent. The experimental protocols outlined in this guide offer standardized methods for the further investigation of **Trimetrexate** and similar compounds in a research and drug development setting.

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